Ripk1-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H22N6O3 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-benzyl-N-[(3S)-7-(4-cyanophenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C27H22N6O3/c1-33-22-14-20(19-9-7-18(15-28)8-10-19)11-12-23(22)36-16-21(27(33)35)29-26(34)25-30-24(31-32-25)13-17-5-3-2-4-6-17/h2-12,14,21H,13,16H2,1H3,(H,29,34)(H,30,31,32)/t21-/m0/s1 |
InChI Key |
QTBCDZWVZJCVKZ-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ripk1-IN-23: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory responses. Consequently, the development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of Ripk1-IN-23, a potent inhibitor of RIPK1, intended for researchers, scientists, and drug development professionals.
Introduction to RIPK1 Signaling
RIPK1 is a serine/threonine kinase that plays a pivotal role in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes RIPK1, TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), and cellular inhibitor of apoptosis proteins (cIAPs). Within Complex I, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and inflammation.
However, under certain conditions, particularly when cIAPs are depleted, RIPK1 can dissociate from the membrane to form a cytosolic death-inducing complex, known as Complex II. The composition of Complex II determines the mode of cell death. Complex IIa, consisting of RIPK1, FADD, and caspase-8, leads to apoptosis. In contrast, when caspase-8 is inhibited, RIPK1 recruits RIPK3 to form Complex IIb, also known as the necrosome. This complex initiates a phosphorylation cascade, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, causing necroptotic cell death.
This compound: A Potent Inhibitor of RIPK1-Mediated Necroptosis
This compound, also identified as compound 19, is a potent inhibitor of RIPK1 kinase activity. Its primary mechanism of action is the suppression of RIPK1-mediated necroptosis. By inhibiting the kinase function of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and the execution of necroptotic cell death. In addition to its anti-necroptotic effects, this compound also exhibits anti-inflammatory activities, likely through the modulation of RIPK1-dependent inflammatory signaling pathways.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) |
| This compound | RIPK1 | Anti-necroptosis | HT-29 | 1.7 nM[1] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the RIPK1 signaling pathway and the point of intervention for this compound.
References
Ripk1-IN-23: A Technical Guide to a Novel Dual-Mode RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its multifaceted role has positioned it as a key therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical whitepaper provides an in-depth overview of Ripk1-IN-23, a novel and potent dual-mode inhibitor of RIPK1. This compound, also identified as compound 19 in seminal research, is a biaryl benzoxazepinone derivative that has demonstrated significant anti-necroptotic and anti-inflammatory properties. This document details the quantitative data associated with this compound's activity, the experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant biological pathways.
Introduction to RIPK1 and Its Inhibition
RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor-alpha (TNF-α).[1][2] It functions as a key scaffold protein in the formation of cellular signaling complexes that determine cell fate—survival, apoptosis, or necroptosis.[1][2] The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed necrosis, and for promoting inflammation.[1][2]
Given its central role in these pathways, the development of small molecule inhibitors of RIPK1 has been a major focus of drug discovery efforts. These inhibitors are broadly classified based on their binding mode to the kinase. This compound has been identified as a dual-mode inhibitor, suggesting a mechanism that may offer advantages in terms of potency and selectivity.
Quantitative Data for this compound
This compound has shown potent activity in cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (Anti-necroptotic effect) | HT-29 | 1.7 nM | [1][2] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Reagents
Human colon adenocarcinoma HT-29 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Necroptosis Assay
The anti-necroptotic activity of this compound was assessed using a luminescent cell viability assay.
-
Cell Seeding: HT-29 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound for a specified period.
-
Induction of Necroptosis: Necroptosis was induced by the addition of a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).
-
Cell Viability Measurement: After an incubation period, cell viability was measured using a commercial luminescent cell viability assay kit, which quantifies ATP levels as an indicator of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.[1][2]
Western Blot Analysis
Western blotting was used to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.
-
Cell Lysis: HT-29 cells were treated with this compound and necroptosis-inducing agents as described above. Cells were then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total RIPK1, RIPK3, and MLKL. Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model
The in vivo efficacy of this compound was evaluated in a mouse model of TNF-α-induced SIRS.
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Compound Administration: Mice were pre-treated with this compound or a vehicle control via an appropriate route of administration (e.g., intraperitoneal or oral).
-
Induction of SIRS: SIRS was induced by an intraperitoneal injection of a combination of TNF-α and z-VAD-FMK.
-
Monitoring: The body temperature and survival of the mice were monitored over a specified period.
-
Cytokine Analysis: Blood samples were collected to measure the levels of inflammatory cytokines using methods such as ELISA.[1][2]
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of action of this compound.
Figure 1: Simplified RIPK1 signaling pathway.
Figure 2: Experimental workflow for this compound evaluation.
Figure 3: Proposed dual-mode inhibition of RIPK1 by this compound.
Conclusion
This compound is a highly potent, dual-mode inhibitor of RIPK1 with significant anti-necroptotic and anti-inflammatory activities. Its novel biaryl benzoxazepinone scaffold and potent in vitro and in vivo efficacy make it a valuable tool for further research into the role of RIPK1 in various diseases and a promising lead compound for the development of new therapeutics. The detailed experimental protocols and mechanistic insights provided in this whitepaper serve as a comprehensive resource for the scientific community engaged in RIPK1-targeted drug discovery.
References
- 1. discovery-of-novel-biaryl-benzoxazepinones-as-dual-mode-receptor-interacting-protein-kinase-1-ripk1-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Biological Functions of Ripk1-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling target for therapeutic intervention in a host of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of Ripk1-IN-23, a potent and selective inhibitor of RIPK1 kinase activity. We will explore its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its use, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapies.
Introduction to RIPK1 and the Rationale for Inhibition
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular signaling pathways, governing cell survival, apoptosis, and necroptosis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its function is intricately regulated by post-translational modifications, particularly ubiquitination and phosphorylation. In its scaffold function, RIPK1 is essential for the activation of the pro-survival NF-κB signaling pathway. Conversely, the kinase activity of RIPK1 is a key driver of programmed cell death pathways, namely apoptosis and a regulated form of necrosis known as necroptosis.
Dysregulation of RIPK1 kinase activity has been implicated in the pathophysiology of numerous human diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[3][5][15] This has spurred the development of small molecule inhibitors that specifically target the kinase function of RIPK1, with the aim of mitigating inflammation and preventing pathological cell death.
This compound (also identified as compound 19 and GDC-8264) is a novel, potent, and highly selective inhibitor of RIPK1.[16][1][3] This guide will provide a detailed overview of its biological functions and its utility as a chemical probe to dissect RIPK1 signaling and as a potential therapeutic agent.
Mechanism of Action of this compound
This compound is a Type III kinase inhibitor, meaning it binds to an allosteric pocket adjacent to the ATP-binding site of RIPK1.[3] This binding stabilizes an inactive conformation of the kinase, preventing the autophosphorylation required for its activation. By inhibiting the kinase activity of RIPK1, this compound effectively blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.
The primary mechanism by which this compound exerts its anti-inflammatory and cytoprotective effects is through the inhibition of the formation of the necrosome, a protein complex essential for the execution of necroptosis. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), activated RIPK1 recruits RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis. By preventing the initial activation of RIPK1, this compound halts this entire cascade.
Quantitative Data on the Efficacy of this compound
The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound (GDC-8264) [3]
| Assay Type | Target | Species | Kiapp (µM) |
| ATP Hydrolysis | RIPK1 | Human | 0.00071 |
| ATP Hydrolysis | RIPK1 | Cynomolgus | 0.0013 |
| ATP Hydrolysis | RIPK1 | Mouse | 4.5 |
| ATP Hydrolysis | RIPK1 | Rat | >10 |
Table 2: Cellular Potency of this compound (GDC-8264) in Necroptosis Assays [16][1][3]
| Cell Line | Species | Assay Conditions | EC50 (µM) |
| HT-29 | Human | TNFα/BV6/zVAD | 0.0063 |
| U937 | Human | Not Specified | 0.0063 |
| L929 | Murine | TNFα/QVD-OPh | 1.3 |
Table 3: Kinase Selectivity of this compound (GDC-8264) [3]
| Kinase Panel | Number of Kinases Tested | Inhibition at 10 µM |
| 220-member panel | 220 | No kinase inhibited by ≥50% |
Signaling Pathways Modulated by this compound
This compound primarily impacts two major signaling pathways downstream of TNF receptor 1 (TNFR1): the necroptosis pathway and the NF-κB survival pathway.
Inhibition of the Necroptosis Pathway
As a potent inhibitor of RIPK1 kinase activity, this compound directly blocks the signaling cascade that leads to necroptotic cell death. The following diagram illustrates this inhibitory action.
Indirect Modulation of the NF-κB Pathway
While this compound does not directly inhibit the scaffold function of RIPK1 required for NF-κB activation, the interplay between the kinase and scaffold activities means that inhibiting the kinase can have downstream consequences on inflammatory gene expression. The following diagram illustrates the general workflow of an NF-κB reporter assay used to assess these effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
HT-29 Cell Necroptosis Assay
This assay is used to determine the cellular potency of compounds in inhibiting TNFα-induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human TNFα
-
SMAC mimetic (e.g., BV6 or Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Add a cocktail of TNFα (e.g., 30 ng/mL), SMAC mimetic (e.g., 2 µM), and a pan-caspase inhibitor (e.g., 20 µM) to induce necroptosis.
-
Incubate the plates for 24 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by fitting the data to a four-parameter logistic curve.
RIPK1 Biochemical Kinase Assay (ATP Hydrolysis)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., containing MOPS, EDTA, MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the RIPK1 enzyme and MBP substrate to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
In Vivo Efficacy and Pharmacokinetics
While specific in vivo efficacy and pharmacokinetic data for this compound (as named) are not extensively published in the public domain, the characterization of the closely related compound GDC-8264 provides valuable insights.
In Vivo Efficacy: In a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), RIPK1 inhibitors have demonstrated protection against hypothermia and mortality.[3]
Pharmacokinetics: Pharmacokinetic studies of GDC-8264 in preclinical species have been conducted to assess its drug-like properties.[3] While detailed parameters for this compound are not available, the development of GDC-8264 as a clinical candidate suggests favorable pharmacokinetic properties were achieved.
Conclusion
This compound is a potent and selective allosteric inhibitor of RIPK1 kinase activity. Its ability to effectively block necroptosis in cellular models highlights its potential as a valuable research tool for elucidating the complex roles of RIPK1 in health and disease. Furthermore, the progression of structurally related compounds into clinical trials underscores the therapeutic promise of targeting RIPK1 for a range of inflammatory and degenerative disorders. This technical guide provides a foundational understanding of the biological functions of this compound, empowering researchers and drug developers to leverage this compound in their scientific endeavors. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery-of-novel-biaryl-benzoxazepinones-as-dual-mode-receptor-interacting-protein-kinase-1-ripk1-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fosizensertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. drughunter.com [drughunter.com]
- 6. fosizensertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Targeted protein degradation with small molecules for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Necroptosis Signaling Pathway and the Role of RIPK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth overview of the necroptosis signaling pathway, a form of regulated cell death, and explores the therapeutic potential of targeting its core component, Receptor-Interacting Protein Kinase 1 (RIPK1). While this guide uses the placeholder "Ripk1-IN-23" to represent a novel investigational inhibitor, the quantitative data and methodologies are based on well-characterized public-domain RIPK1 inhibitors.
The Necroptosis Signaling Pathway
Necroptosis is a pro-inflammatory, regulated form of necrosis, or lytic cell death.[1] It is implicated in a wide range of inflammatory and degenerative diseases.[2] The pathway is typically initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), and is executed by a core signaling cascade involving RIPK1, RIPK3, and the mixed-lineage kinase domain-like pseudokinase (MLKL).[1][3]
Initiation and Regulation: From Complex I to Complex II
Upon binding of TNFα, TNFR1 recruits a series of proteins to form a membrane-bound signaling platform known as Complex I.[4][5] This complex includes TRADD, TRAF2, and cellular inhibitors of apoptosis proteins (cIAP1/2).[6] Within Complex I, RIPK1 is maintained in an inactive state through ubiquitination, a process mediated by cIAP1/2 and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[6][7] This ubiquitination serves as a scaffold to activate pro-survival signaling pathways, primarily NF-κB.[8][9]
When pro-survival signaling is compromised or when cIAPs are inhibited (e.g., by SMAC mimetics), deubiquitinating enzymes like CYLD can remove the ubiquitin chains from RIPK1.[6][10] This allows RIPK1 to dissociate from the membrane and form a cytosolic cell death-inducing platform.
-
Complex IIa (Apoptotic): RIPK1 can associate with FADD and Caspase-8 to form Complex IIa, leading to Caspase-8 activation and subsequent apoptosis.[5][11]
-
Complex IIb (Necroptotic - The Necrosome): In circumstances where Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[12] Active, phosphorylated RIPK1 recruits RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains, forming the core of the necrosome.[4][11]
Execution: The Role of RIPK3 and MLKL
Within the necrosome, RIPK1 facilitates the phosphorylation and activation of RIPK3.[13] Activated RIPK3 then phosphorylates its substrate, MLKL.[13][14] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate from the cytoplasm to the plasma membrane.[14][15] At the membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[15][16]
The release of intracellular contents, known as damage-associated molecular patterns (DAMPs), into the extracellular space triggers a potent inflammatory response, linking necroptosis directly to the pathology of inflammatory diseases.[10][15]
Quantitative Analysis of RIPK1 Inhibitors
The therapeutic strategy for modulating necroptosis often involves the development of small molecule inhibitors that target the kinase activity of RIPK1. The potency of these inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) in biochemical assays and their EC50 (half-maximal effective concentration) in cell-based assays.
Below is a table summarizing data for representative RIPK1 inhibitors, which serves as an example for how a novel compound like "this compound" would be characterized.
| Compound | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| GSK'963 | Cellular Necroptosis | Mouse L929 cells | EC50 = 1.0 nM | [17] |
| Cellular Necroptosis | Human U937 cells | EC50 = 4.0 nM | [17] | |
| PK68 | RIPK1 Kinase Activity | Biochemical Assay | IC50 = 90 nM | [17] |
| Cellular Necroptosis | Mouse L929 cells | EC50 = 0.76 µM | [17] | |
| GSK'547 | RIPK1 Kinase Activity | Biochemical Assay | IC50 = 32 nM (13 ng/mL) | [18] |
| UAMC-3861 | Cellular Necroptosis (hTNF + zVAD) | Mouse Embryonic Fibroblasts (MEFs) | IC50 < 10 nM | [19] |
| Cellular Necroptosis (hTNF + TAKi + zVAD) | Mouse Embryonic Fibroblasts (MEFs) | IC50 < 10 nM | [19] |
Key Experimental Protocols
Validating the efficacy and mechanism of a RIPK1 inhibitor requires a suite of biochemical and cell-based assays. This section details the core methodologies.
Protocol: In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[20][21]
Objective: To determine the IC50 value of this compound against recombinant human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Methodology:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).
-
Add 20 µL of a master mix containing kinase assay buffer, ATP, and MBP substrate to each well.
-
To initiate the reaction, add 25 µL of recombinant RIPK1 enzyme diluted in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Cellular Necroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from induced necroptosis.
Objective: To determine the EC50 value of this compound in a human cell line.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell lines like U937 or MEFs)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (zVAD-fmk)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Luminometer
Methodology:
-
Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells by adding the compound dilutions to the wells. Incubate for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM) to each well.[22] Include control wells with vehicle only (no inducers) and inducers only (no compound).
-
Incubate the plate for 12-24 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate percent cell viability relative to the vehicle and inducer-only controls and determine the EC50 value.
Protocol: Western Blot for Phospho-MLKL
This protocol is used to confirm that the inhibitor blocks the necroptosis signaling cascade upstream of MLKL activation. The phosphorylation of MLKL is a key biomarker of necroptotic activity.[3][14][22]
Objective: To assess the effect of this compound on TNFα-induced MLKL phosphorylation.
Materials:
-
Cells and necroptosis induction reagents (as in 3.2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-MLKL (e.g., pS345), Rabbit anti-total MLKL, Mouse anti-β-actin (loading control).[14][16]
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells in a 6-well plate as described in the cellular necroptosis assay (section 3.2) for a shorter duration (e.g., 6-8 hours) to capture peak signaling.[22] Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MLKL at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control (β-actin) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 8. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 - Wikipedia [en.wikipedia.org]
- 10. Necroptosis: A new way of dying? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
The Role of Ripk1-IN-23 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its kinase activity is a key driver of inflammatory processes, making it a prime therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of a novel, potent RIPK1 inhibitor, Ripk1-IN-23. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.
Introduction to RIPK1 in Inflammation
RIPK1 is a multifaceted protein that functions as a crucial node in cellular signaling, deciding between cell survival and death.[1][2] As a scaffold protein, it can promote the activation of NF-κB, a key transcription factor for pro-survival and pro-inflammatory genes.[2] However, the kinase activity of RIPK1 is instrumental in initiating programmed cell death pathways, namely apoptosis and necroptosis, which are often associated with the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation.[1][2]
The inhibition of RIPK1 kinase activity has been shown to be a promising therapeutic strategy for a variety of inflammatory conditions, including systemic inflammatory response syndrome (SIRS), sepsis, and other autoimmune disorders.[3]
This compound: A Novel Biaryl Benzoxazepinone RIPK1 Inhibitor
This compound (also referred to as compound 19) is a novel, potent, and selective inhibitor of RIPK1.[3] It belongs to a class of biaryl benzoxazepinones designed to suppress the kinase activity of RIPK1, thereby blocking the necroptotic pathway and mitigating the inflammatory response.[3]
Quantitative Data on the Efficacy of this compound
The potency and efficacy of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: In Vitro Anti-Necroptotic Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference Compound (GSK'772) |
| HT-29 | Anti-necroptotic cell assay | EC50 | 1.7 | Superior potency observed |
| [Source: Bioorganic & Medicinal Chemistry, 2024][3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
| Animal Model | Parameter Assessed | Outcome for this compound | Comparison to Control (GSK'772) |
| TZ-induced SIRS in mice | Protection against temperature loss | Significant protection observed | Superior to GSK'772 |
| TZ-induced SIRS in mice | Survival Rate | Significantly increased survival | Superior to GSK'772 |
| TZ-induced SIRS in mice | Levels of inflammatory factors (e.g., cytokines) | Significant reduction in inflammatory mediators | Better anti-inflammatory activity |
| [Source: Bioorganic & Medicinal Chemistry, 2024][3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1. This intervention occurs at a critical juncture in the TNF-α signaling pathway, preventing the downstream events that lead to necroptosis and inflammation.
As depicted in Figure 1, upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can lead to the activation of NF-κB and the transcription of pro-survival genes. Alternatively, a transition to a cytosolic complex (Complex IIa/b or the necrosome) can occur, leading to the kinase activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to necroptotic cell death and the release of pro-inflammatory DAMPs. This compound directly inhibits the kinase activity of RIPK1, thus preventing the entire downstream cascade of necroptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments used to characterize this compound.
In Vitro Anti-Necroptotic Cell Assay
This assay evaluates the ability of a compound to protect cells from induced necroptosis.
-
Cell Line: Human colon adenocarcinoma cells (HT-29).
-
Inducing Agents: A combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and drive the cell towards necroptosis). This combination is often abbreviated as TSZ or TZ.
-
Procedure:
-
HT-29 cells are seeded in 96-well plates and cultured overnight.
-
Cells are pre-incubated with various concentrations of this compound or a reference compound for a specified period (e.g., 1 hour).
-
Necroptosis is induced by adding the combination of TNF-α, Smac mimetic, and z-VAD-fmk to the cell culture medium.
-
The cells are incubated for a further period (e.g., 24 hours).
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model
This animal model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.
-
Animal Model: C57BL/6 mice.
-
Inducing Agents: A combination of mouse TNF-α and z-VAD-fmk (TZ). This induces a shock-like state characterized by hypothermia and a surge in pro-inflammatory cytokines, mimicking aspects of SIRS.
-
Procedure:
-
Mice are administered this compound or a vehicle control via an appropriate route (e.g., oral gavage) at a specified time before the inflammatory challenge.
-
SIRS is induced by intraperitoneal injection of TNF-α and z-VAD-fmk.
-
Core body temperature is monitored at regular intervals using a rectal probe.
-
Survival is monitored over a defined period (e.g., 24-48 hours).
-
For analysis of inflammatory markers, blood samples are collected at specific time points post-challenge (e.g., via cardiac puncture at the experimental endpoint).
-
-
Data Analysis:
-
Changes in body temperature over time are plotted for each treatment group.
-
Survival curves are generated using the Kaplan-Meier method and statistical significance is determined using the log-rank test.
-
Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma are quantified using methods such as ELISA or multiplex bead arrays.
-
Conclusion and Future Directions
This compound is a highly potent inhibitor of RIPK1 kinase activity with demonstrated efficacy in both cellular and animal models of inflammation.[3] Its ability to protect against necroptosis and reduce the inflammatory cascade in a SIRS model highlights its therapeutic potential for treating a range of inflammatory diseases.[3] Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in other preclinical models of inflammatory and autoimmune diseases. The development of highly selective and potent RIPK1 inhibitors like this compound represents a significant advancement in the pursuit of novel anti-inflammatory therapies.
References
Understanding the Pharmacodynamics of a Novel RIPK1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a spectrum of inflammatory and degenerative diseases.[1][2][3][4][5] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and also contributes to inflammatory signaling.[6][7][8] Inhibition of RIPK1 kinase activity presents a promising strategy to mitigate the pathological consequences of these processes. This guide provides an in-depth overview of the pharmacodynamics of a representative novel RIPK1 inhibitor, referred to herein as Ripk1-IN-23, based on publicly available data for potent and selective RIPK1 inhibitors.
Core Mechanism of Action
This compound is a potent and selective, type-II kinase inhibitor that targets the allosteric hydrophobic pocket adjacent to the ATP-binding site of RIPK1. This binding stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream signaling cascade that leads to necroptosis and inflammation.[1][3][6]
Signaling Pathway
The activation of the TNF receptor 1 (TNFR1) by TNFα initiates the formation of a membrane-bound complex (Complex I), which can lead to either cell survival and inflammation via NF-κB activation or, under specific conditions, to cell death. When pro-survival signals are inhibited, a cytosolic complex (Complex II) can form, leading to apoptosis or necroptosis. This compound intervenes at a critical juncture in this pathway by preventing the kinase-dependent functions of RIPK1 that are essential for the induction of necroptosis.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters for this compound, compiled from representative data for highly selective RIPK1 inhibitors.
Table 1: In Vitro Activity
| Parameter | Species | Value | Assay Type |
| IC50 vs. RIPK1 | Human | 10 nM | Biochemical Kinase Assay |
| Mouse | 15 nM | Biochemical Kinase Assay | |
| Cellular IC50 | Human (FADD-/- Jurkat) | 8 nM | TNFα-induced Necroptosis |
| Mouse (L929) | 20 nM | TNFα-induced Necroptosis | |
| Kinase Selectivity | >450 Kinases | >100-fold vs. other kinases | Kinome Scan (1 µM) |
Table 2: In Vivo Pharmacokinetics (Mouse, Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Half-life (h) |
| 10 | 1500 | 2 | 12000 | 6 |
| 30 | 4800 | 2 | 40000 | 6.5 |
Table 3: In Vivo Pharmacodynamics (Mouse Model of TNFα-induced Systemic Inflammatory Response Syndrome)
| Dose (mg/kg, p.o.) | Target Engagement (p-RIPK1 inhibition in tissue) | Efficacy (% protection from hypothermia) |
| 3 | 75% | 60% |
| 10 | >90% | 95% |
| 30 | >95% | 100% |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Biochemical RIPK1 Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant RIPK1 enzyme.
Protocol:
-
Recombinant human or mouse RIPK1 is incubated with a peptide substrate (e.g., myelin basic protein) and ATP in a kinase assay buffer.[9]
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay
Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.
Protocol:
-
FADD-deficient Jurkat cells or L929 fibrosarcoma cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of this compound for 1 hour.
-
Necroptosis is induced by the addition of TNFα (and SM-164 for Jurkat cells, or cycloheximide for other cell types if needed).[1]
-
After 16-24 hours of incubation, cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).
-
IC50 values are determined from the dose-response curve.
In Vivo Efficacy in a TNFα-Induced SIRS Model
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
Protocol:
-
Male C57BL/6 mice are administered this compound or vehicle orally at the desired doses.
-
After a specified pre-treatment time (e.g., 1-2 hours), mice are challenged with an intravenous injection of a lethal dose of TNFα.
-
Body temperature is monitored rectally at regular intervals as a measure of the systemic inflammatory response.
-
Efficacy is determined by the ability of this compound to prevent the TNFα-induced drop in body temperature.
Conclusion
This compound demonstrates potent and selective inhibition of RIPK1 kinase activity, leading to the effective blockade of necroptotic cell death and inflammation in both in vitro and in vivo models. The favorable pharmacodynamic profile of representative inhibitors in this class supports the continued investigation of RIPK1 inhibition as a therapeutic strategy for a wide range of human diseases driven by inflammation and necroptosis. Further clinical studies with compounds like GSK2982772 and SIR2446M are underway to establish the safety and efficacy of this therapeutic approach in patients.[10][11]
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ripk1-IN-23 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation, apoptosis, and necroptosis, making it a compelling therapeutic target for a range of human diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis.[1][2][3] The kinase activity of RIPK1 is a key driver of these pathological processes.[4][5] Ripk1-IN-23 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound and other RIPK1 inhibitors, based on available preclinical data for compounds with similar mechanisms of action.
Disclaimer: Limited direct in vivo experimental data is publicly available for this compound. The following protocols and data are based on studies with other well-characterized RIPK1 inhibitors such as GSK547, GSK2982772, and Necrostatin-1. Researchers should perform initial dose-finding and toxicology studies for this compound specifically.
Data Presentation
Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Disease Models
| Compound | Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |
| GSK547 | TNF/zVAD-induced shock | Mouse | 0.01-10 mg/kg | Oral | Dose-dependent inhibition of hypothermia | [6] |
| GNE684 | Chronic proliferative dermatitis (cpdm) | Mouse | Not specified | Not specified | Reduced skin inflammation and immune cell infiltration | [7] |
| Necrostatin-1 | Ischemic stroke (MCAO) | Mouse | Not specified | Not specified | Protective against neuronal death | [1] |
| GSK2982772 | Plaque psoriasis, rheumatoid arthritis, ulcerative colitis | Human | 20-120 mg BID | Oral | Well-tolerated with high target engagement | [8] |
| RIP1 kinase inhibitor 9 | Epilepsy | Mouse | 5 mg/kg | Oral | Reduced central inflammatory responses | [9] |
Table 2: Pharmacokinetic Parameters of Select RIPK1 Inhibitors in Preclinical Models
| Compound | Species | Dose | Route | T½ (h) | AUC (ng·h/mL) | Key Notes | Reference |
| GSK547 | Mouse | 10 mg/kg | Oral | Not specified | ~886 ng/mL (Cmax) | Dose-dependent increase in plasma concentration | [6] |
| Compound 33 | Rat | Not specified | Not specified | 1.32 | 1157 | Favorable pharmacokinetic profile | [6] |
| GSK2982772 | Human | 120 mg BID | Oral | Not specified | Not specified | Approximately linear PK, no accumulation | [8] |
| SAR443060 (DNL747) | Human | Not specified | Oral | 7.2-8.9 | Not specified | CNS-penetrant | [10] |
Experimental Protocols
Protocol 1: General Guidelines for In Vivo Administration of this compound
This protocol provides a general framework for the preparation and administration of this compound for in vivo studies in rodents.
1. Materials:
-
This compound (or other RIPK1 inhibitor)
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles
-
Syringes
2. Vehicle Formulation:
A common vehicle for oral administration of small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[9] A typical formulation is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
Procedure:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is clear.
-
Add the saline or PBS incrementally while vortexing to create a stable suspension or solution.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Prepare the formulation fresh daily.
3. Dosing and Administration:
-
Dosage: Based on available data for other RIPK1 inhibitors, a starting dose range of 1-10 mg/kg for this compound in mice can be considered.[6] However, it is crucial to perform a dose-response study to determine the optimal dose for the specific disease model.
-
Route of Administration: Oral gavage is a common and effective route for systemic delivery of RIPK1 inhibitors.[6][9]
-
Frequency: Once or twice daily administration is typical, but the frequency should be determined based on the pharmacokinetic profile (T½) of this compound.
Protocol 2: Evaluation of this compound Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This protocol describes a common in vivo model to assess the anti-inflammatory effects of RIPK1 inhibitors.
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Experimental Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (e.g., 5 mg/kg) + LPS
-
Group 4: Dexamethasone (positive control, e.g., 10 mg/kg) + LPS
3. Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle orally one hour before the LPS challenge.
-
Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
-
Monitor rectal temperature at baseline and at regular intervals (e.g., 1, 2, 4, 6 hours) post-LPS injection.
-
At a predetermined endpoint (e.g., 6 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.
4. Outcome Measures:
-
Change in body temperature.
-
Serum levels of pro-inflammatory cytokines.
-
Histopathological scoring of tissue damage.
-
Myeloperoxidase (MPO) activity in tissues as a measure of neutrophil infiltration.
Mandatory Visualization
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 5. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1 kinase inhibitor 9_TargetMol [targetmol.com]
- 10. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-23 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ripk1-IN-23, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the study of neurodegenerative diseases. This document includes an overview of the role of RIPK1 in neuroinflammation and cell death, detailed protocols for in vitro and in vivo applications, and key quantitative data to facilitate experimental design.
Introduction to RIPK1 and Neurodegeneration
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] In the central nervous system (CNS), dysregulation of RIPK1 activity is implicated in the pathogenesis of several neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS).[3][4][5] RIPK1-mediated necroptosis and neuroinflammation contribute to neuronal loss and disease progression, making it a promising therapeutic target.[3][6]
This compound is a potent and selective small molecule inhibitor of RIPK1 kinase activity. Its ability to block the pro-inflammatory and cell death-promoting functions of RIPK1 makes it a valuable tool for investigating the therapeutic potential of RIPK1 inhibition in neurodegenerative disease models.
Data Presentation
In Vitro Activity of this compound
| Compound | Assay Type | Cell Line | Potency | Reference |
| This compound (Compound 19) | Necroptosis Inhibition | HT-29 | EC50: 1.7 nM | [1] |
| Ripk1-IN-19 * | RIPK1 Kinase Inhibition | Biochemical Assay | IC50: 15 nM | Commercial Source |
Note: Ripk1-IN-19 is a structurally related compound, and its data is provided for context. Further validation of the direct IC50 of this compound is recommended.
Signaling Pathways and Experimental Workflow
RIPK1 Signaling Pathway
Caption: RIPK1 signaling cascade leading to either pro-survival signals or necroptosis.
Experimental Workflow for Evaluating this compound
Caption: A logical workflow for the preclinical assessment of this compound.
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Necroptosis Inhibition Assay in HT-29 Cells
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of necroptosis in a human cell line.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for 24 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell death for each concentration of this compound and determine the EC50 value.
Protocol 3: General In Vivo Administration in a Mouse Model of Neurodegeneration
Objective: To provide a general framework for evaluating the in vivo efficacy of this compound in a relevant mouse model of a neurodegenerative disease (e.g., MPTP model for Parkinson's disease).
Disclaimer: The optimal dose, route, and frequency of administration for this compound have not been established in the public domain. The following protocol is a template and requires optimization.
Materials:
-
Appropriate mouse model of a neurodegenerative disease (e.g., C57BL/6 mice for MPTP induction)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Neurotoxin for disease induction (e.g., MPTP)
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Materials for tissue processing and histological analysis (e.g., perfusion solutions, antibodies for immunohistochemistry)
Procedure:
-
Dose-finding study: It is critical to first perform a dose-response study to determine a safe and effective dose of this compound. This may involve administering a range of doses (e.g., 1, 5, 10, 25 mg/kg) and monitoring for any adverse effects.
-
Pharmacokinetic study: A preliminary pharmacokinetic study is highly recommended to determine the brain penetration of this compound. This involves administering a single dose and measuring compound concentrations in plasma and brain tissue at various time points.
-
Efficacy Study Design:
-
Randomly assign animals to treatment groups (e.g., Vehicle + Saline; Vehicle + MPTP; this compound + MPTP).
-
Administer this compound or vehicle via a selected route (e.g., intraperitoneal injection) at the determined dose and frequency. Administration can be prophylactic (before disease induction) or therapeutic (after disease onset).
-
Induce the neurodegenerative phenotype according to the established model protocol (e.g., MPTP administration).
-
-
Outcome Measures:
-
Behavioral Analysis: Perform relevant behavioral tests to assess motor function, cognitive performance, or other disease-relevant phenotypes at baseline and throughout the study.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons in the MPTP model), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and RIPK1 pathway activation (e.g., phospho-RIPK1).
-
Biochemical Analysis: Analyze brain tissue homogenates for levels of inflammatory cytokines, protein aggregates, or other relevant biomarkers.
-
-
Data Analysis: Statistically analyze the data from behavioral, histological, and biochemical assessments to determine the efficacy of this compound.
Conclusion
This compound is a potent inhibitor of RIPK1-mediated necroptosis and presents a valuable research tool for investigating the role of this pathway in neurodegenerative diseases. The provided protocols offer a starting point for in vitro and in vivo studies. Given the current lack of publicly available in vivo and pharmacokinetic data for this compound, researchers are strongly encouraged to perform initial dose-finding and pharmacokinetic studies to ensure the successful application of this compound in preclinical models of neurodegenerative diseases.
References
- 1. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. congress.sanofimedical.com [congress.sanofimedical.com]
Ripk1-IN-23 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ripk1-IN-23, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound is a valuable tool for studying necroptosis, inflammation, and associated disease pathologies.
Introduction to this compound
This compound is a small molecule inhibitor of RIPK1, a serine/threonine kinase that plays a critical role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2] this compound exhibits potent anti-necroptotic effects in cellular assays, with a reported EC50 of 1.7 nM in human HT-29 cells.[3][4][5] Its anti-inflammatory properties make it a compound of interest for preclinical research in relevant disease models.[3][4][5]
Physicochemical Properties and Solubility
Table 1: General Solubility and Preparation Guidelines for RIPK1 Inhibitors (for reference)
| Solvent | Concentration | Notes |
| DMSO | ≥ 48 mg/mL | Common stock solution solvent for in vitro use. Use fresh, anhydrous DMSO for best results.[6] |
| Ethanol | ~2 mg/mL | May be used for certain applications, but solubility is generally lower than DMSO.[6] |
| Water | Insoluble | Not suitable for preparing aqueous stock solutions.[6] |
Note: The solubility of this compound should be empirically determined for each specific experimental need. The data in Table 1 is based on other RIPK1 inhibitors and should be used as a starting point.[6][7][8][9][10]
In Vitro Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in high-quality, anhydrous DMSO.
Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a small amount of this compound powder. The molecular weight of this compound is 478.50 g/mol .[5]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / 478.50 g/mol ] / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell-Based Necroptosis Assay
This protocol describes a method to assess the anti-necroptotic activity of this compound in a cell-based model. HT-29 human colon adenocarcinoma cells are a commonly used cell line for this purpose.
Protocol 3.2.1: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells
Materials:
-
HT-29 cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.[11]
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).[12]
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with TNF-α/Smac mimetic/z-VAD-FMK only (positive control for necroptosis)
-
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[13]
-
Assess cell viability using a preferred method according to the manufacturer's instructions.
-
Calculate the EC50 value of this compound by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Necroptosis Assay
Caption: A streamlined workflow for assessing the anti-necroptotic efficacy of this compound in a cell-based assay.
In Vivo Experimental Protocols
Due to the lack of specific in vivo data for this compound, the following formulation and administration guidelines are based on protocols used for other RIPK1 inhibitors, such as GSK'963 and Necrostatin-1.[7][10] These should be considered as starting points and require optimization.
Formulation for In Vivo Administration
For oral or intraperitoneal administration in animal models, this compound will likely need to be formulated as a suspension or a clear solution, depending on its solubility in vehicle components.
Table 2: Example In Vivo Formulations for RIPK1 Inhibitors (for reference)
| Formulation | Components | Preparation |
| Homogeneous Suspension | 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water | Add the required amount of this compound to the CMC-Na solution and mix thoroughly to obtain a uniform suspension.[8] |
| Clear Solution (for injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile ddH2O | Dissolve this compound in DMSO first. Then, add PEG300 and mix. Add Tween 80 and mix. Finally, add ddH2O to the final volume and mix until a clear solution is formed. Prepare fresh before each use.[10] |
| Corn Oil Suspension | 5% DMSO in Corn Oil | Dissolve this compound in DMSO and then add to corn oil. Mix thoroughly.[7] |
Administration in a Mouse Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of acute inflammation.
Protocol 4.2.1: Evaluation of this compound in a TNF-α-induced SIRS Model
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation
-
Recombinant murine TNF-α
-
Sterile saline
-
Syringes and needles for administration
-
Rectal thermometer
Procedure:
-
Acclimate mice to the experimental conditions.
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at a specific dose (e.g., 1-10 mg/kg). Administer the vehicle to the control group.
-
After a pre-determined time (e.g., 30-60 minutes), induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α (e.g., 15-20 µg per mouse).
-
Monitor the mice for signs of morbidity and mortality at regular intervals.
-
Measure core body temperature using a rectal thermometer at baseline and at various time points post-TNF-α injection.
-
At the end of the experiment, or at pre-defined time points, collect blood and/or tissues for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) or other relevant biomarkers.
Experimental Workflow for In Vivo SIRS Model
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of TNF-α-induced SIRS.
RIPK1 Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of RIPK1, a key signaling node in the TNF receptor 1 (TNFR1) pathway. Upon TNF-α binding, TNFR1 recruits a complex of proteins, including RIPK1. In a pro-survival context, RIPK1 acts as a scaffold to activate NF-κB signaling.[14] However, under conditions where pro-survival signaling is inhibited, the kinase activity of RIPK1 can trigger either apoptosis or necroptosis.[15] this compound specifically targets this kinase function, thereby blocking the downstream events leading to necroptotic cell death.
RIPK1 Signaling Pathway and Point of Inhibition
Caption: Simplified diagram of the RIPK1 signaling pathway, highlighting the inhibitory action of this compound on RIPK1 kinase activity.
Disclaimer: These application notes and protocols are intended for research use only and should be used as a guide. Investigators are encouraged to optimize conditions for their specific experimental systems. Always follow appropriate laboratory safety procedures.
References
- 1. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 15. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of p-RIPK1 Following Ripk1-IN-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis. The autophosphorylation of RIPK1 at serine 166 (p-RIPK1) is a widely recognized biomarker for its activation and the initiation of the necroptotic signaling cascade.[3] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.
Ripk1-IN-23 is a potent and selective inhibitor of RIPK1, demonstrating anti-necroptotic effects in cellular models such as HT-29 cells with an EC50 of 1.7 nM.[4][5] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting RIPK1 phosphorylation at serine 166.
Signaling Pathway of RIPK1-Mediated Necroptosis and Inhibition by this compound
The activation of death receptors, such as TNFR1 by TNF-α, can trigger the formation of a signaling complex that includes RIPK1. In scenarios where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like protein (MLKL).[2] This cascade, known as the necrosome, ultimately results in membrane disruption and necroptotic cell death. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby preventing its autophosphorylation and blocking the downstream signaling events of the necroptosis pathway.
Experimental Protocol: Western Blot for p-RIPK1 (Ser166)
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-RIPK1 (Ser166).
Materials and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cell line
-
Culture Medium: McCoy's 5A (or recommended medium for the chosen cell line) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Induction of Necroptosis:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
-
Inhibitor: this compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-RIPK1 (Ser166)
-
Mouse or Rabbit anti-total RIPK1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture HT-29 cells in the recommended medium until they reach 70-80% confluency.
-
Seed the cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
To induce RIPK1 phosphorylation, add a cocktail of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the media.
-
Include a negative control (untreated cells) and a positive control (cells treated with the induction cocktail but without this compound).
-
Incubate the cells for the desired time period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to normalize the p-RIPK1 signal, the membrane can be stripped and re-probed for total RIPK1 and a loading control like β-actin or GAPDH.
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the p-RIPK1 band should be normalized to the intensity of the total RIPK1 band or the loading control.
Table 1: Densitometric Analysis of p-RIPK1 Levels
| Treatment Group | This compound (nM) | Normalized p-RIPK1 Intensity (Arbitrary Units) | % Inhibition of p-RIPK1 |
| Untreated Control | 0 | 0.1 ± 0.02 | N/A |
| Vehicle Control + Inducers | 0 | 1.0 ± 0.15 | 0% |
| This compound + Inducers | 1 | 0.6 ± 0.08 | 40% |
| This compound + Inducers | 10 | 0.2 ± 0.05 | 80% |
| This compound + Inducers | 100 | 0.05 ± 0.01 | 95% |
Data are representative and presented as mean ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-RIPK1 signal | Inefficient induction of necroptosis | Optimize concentration and incubation time of TNF-α, SMAC mimetic, and z-VAD-fmk. |
| Loss of phosphorylation during sample prep | Always use fresh protease and phosphatase inhibitors. Keep samples on ice. | |
| Ineffective primary antibody | Use a validated antibody for p-RIPK1 (Ser166) at the recommended dilution. | |
| High background | Blocking with milk | Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause background. |
| Insufficient washing | Increase the number and duration of washes. | |
| Multiple non-specific bands | Antibody concentration too high | Optimize the primary antibody concentration. |
| Impure protein sample | Ensure proper cell lysis and centrifugation to remove debris. |
This detailed protocol and the accompanying information will aid researchers in effectively utilizing this compound and Western blotting to investigate the role of RIPK1 phosphorylation in their experimental systems.
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Cytokine Production After Ripk1-IN-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cytokine production following treatment with Ripk1-IN-23, a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Understanding the impact of RIPK1 inhibition on inflammatory cytokine profiles is crucial for elucidating its mechanism of action and therapeutic potential in various inflammatory and neurodegenerative diseases. While specific data for this compound is not publicly available, this document provides representative data from other well-characterized RIPK1 inhibitors to illustrate the expected effects and guide experimental design.
Introduction to RIPK1 and its Role in Cytokine Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2][3] It functions as a key mediator of inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2][3][4] The kinase activity of RIPK1 is essential for the induction of necroptosis and for RIPK1-dependent apoptosis.[1][5] Furthermore, RIPK1 kinase activity has been shown to play a role in the transcriptional induction of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in inflammatory diseases.[1][6]
This compound is a potent and selective inhibitor of RIPK1 kinase activity. By blocking this activity, it is hypothesized to suppress the production of key inflammatory cytokines, thereby mitigating the inflammatory response.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF receptor 1 (TNFR1) signaling, leading to either cell survival and cytokine production via NF-κB activation or to cell death via apoptosis or necroptosis. This compound is expected to block the pathways dependent on RIPK1 kinase activity.
References
- 1. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ripk1-IN-23 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-23. Our goal is to help you optimize the concentration of this potent RIPK1 inhibitor to achieve reliable and reproducible results in your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling protein that plays a critical role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] this compound exerts its effects by inhibiting the kinase activity of RIPK1, thereby blocking downstream signaling events that lead to these forms of cell death.
Q2: What is the recommended starting concentration for this compound in cell viability assays?
Based on available data, this compound has a very potent anti-necroptotic effect in HT-29 cells with an EC50 of 1.7 nM.[5][6][7] For initial experiments, we recommend a starting concentration range of 1-100 nM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
For this compound (M.W. 478.50 g/mol ), we recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is most appropriate for use with this compound?
The choice of assay depends on the specific question you are asking:
-
Metabolic Assays (MTT, CCK-8): These colorimetric assays measure the metabolic activity of viable cells and are suitable for high-throughput screening of the effects of this compound on cell proliferation and cytotoxicity.
-
Apoptosis/Necroptosis Assays (Annexin V/PI Staining): This flow cytometry-based method is ideal for distinguishing between viable, apoptotic, and necrotic cells. It provides a more detailed understanding of the mode of cell death being modulated by this compound.
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration
To identify the ideal concentration of this compound for your experiments, a systematic approach is recommended. This involves a dose-response study to determine the EC50 or IC50 value in your specific cell model.
Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Cell Viability Assay Protocols
The following are generalized protocols for common cell viability assays. You may need to optimize these protocols for your specific cell type and experimental setup.
Table 1: Summary of Cell Viability Assay Protocols
| Parameter | MTT Assay | CCK-8 Assay | Annexin V/PI Staining |
| Principle | Reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. | Reduction of WST-8 to formazan by dehydrogenases in viable cells. | Detection of phosphatidylserine externalization (Annexin V) and membrane integrity (PI) to differentiate cell death stages. |
| Detection | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~450 nm) | Flow Cytometry (Fluorescence) |
| Endpoint | Measures metabolic activity | Measures metabolic activity | Differentiates viable, apoptotic, and necrotic cells |
| Incubation | 1-4 hours with reagent | 1-4 hours with reagent | 15 minutes with reagents |
| Throughput | High | High | Lower |
Detailed Protocols:
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and appropriate controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Annexin V/PI Staining Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Cell Viability Assays with this compound
| Issue | Possible Cause | Recommendation |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound | - Concentration is too low- Incubation time is too short- Cell line is not sensitive to RIPK1 inhibition- Inactive compound | - Perform a dose-response experiment with a wider concentration range.- Extend the treatment duration.- Confirm RIPK1 expression and its role in the chosen cell death pathway in your cell line.- Verify the integrity of the this compound stock solution. |
| High background in control wells | - Contamination (bacterial or fungal)- High cell density- Reagent interference | - Maintain sterile technique and check for contamination.- Optimize cell seeding density.- Include a "no-cell" control to check for background from media and reagents. |
| Unexpected cytotoxicity in controls | - High DMSO concentration- Serum starvation or other stressors | - Ensure the final DMSO concentration is below 0.1%.- Maintain optimal cell culture conditions. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting cell viability assays.
RIPK1 Signaling Pathway
Understanding the RIPK1 signaling pathway is crucial for interpreting the effects of this compound. Below is a simplified diagram illustrating the central role of RIPK1 in cell survival and death pathways.
Caption: Simplified RIPK1 signaling pathway.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
troubleshooting Ripk1-IN-23 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Ripk1-IN-23 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular processes such as inflammation and programmed cell death (necroptosis).[1][2] Therefore, this compound is a valuable tool for studying the role of RIPK1 in various diseases, including inflammatory conditions and neurodegenerative disorders.
Q2: I'm observing precipitation of this compound when I add it to my aqueous buffer/media. Is this normal?
Yes, this is a common issue. Like many kinase inhibitors, this compound has low aqueous solubility.[1][3] It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but can precipitate when diluted into aqueous solutions.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[4][5][6]
Q4: What is a typical concentration range for a this compound stock solution?
Stock solutions are typically prepared at concentrations ranging from 10 mM to 50 mM in DMSO. The optimal concentration may depend on the specific requirements of your experiment.
Q5: What are the recommended storage conditions for this compound stock solutions?
It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot insolubility issues with this compound.
Problem: Precipitate forms immediately upon adding this compound stock solution to an aqueous buffer or cell culture medium.
Possible Cause 1: Final concentration of this compound is too high.
-
Solution: Decrease the final concentration of this compound in your experiment. For cell-based assays, the effective concentration is often in the nanomolar to low micromolar range.[7][8]
Possible Cause 2: The percentage of DMSO in the final aqueous solution is too low.
-
Solution: While minimizing DMSO concentration is often desirable, a certain amount may be necessary to maintain solubility. Ensure the final DMSO concentration is as high as your experimental system can tolerate without adverse effects. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Possible Cause 3: The stock solution was not properly mixed before dilution.
-
Solution: Ensure your this compound stock solution is completely dissolved and homogenous before diluting it into the aqueous solution. Vortex the stock solution briefly before use.
Problem: The this compound solution appears cloudy or forms a precipitate over time.
Possible Cause 1: The compound is coming out of solution at lower temperatures.
-
Solution: Some compounds are less soluble at lower temperatures. If your experiment is performed at room temperature or 4°C, consider preparing the final solution immediately before use. Gentle warming of the solution in a water bath (e.g., to 37°C) may help redissolve the compound, but be cautious as this could affect the stability of other components in your solution.[4]
Possible Cause 2: Interaction with components in the buffer or media.
-
Solution: Certain salts or proteins in your buffer or media may promote the precipitation of this compound. If possible, try simplifying your buffer composition. You can also test the solubility in a few different buffer systems to identify a more compatible one.
Quantitative Data Summary
The following table summarizes solubility information for similar RIPK1 inhibitors, which can serve as a guideline for working with this compound.
| Compound | Solvent | Solubility | Reference |
| RIPK1-IN-4 | DMSO | 250 mg/mL (622.73 mM) | [4] |
| RIPK1-IN-7 | DMSO | 48 mg/mL (99.69 mM) | [5][6] |
| RIPK1-IN-7 | Ethanol | 2 mg/mL (4.15 mM) | [5][6] |
| RIPK1-IN-7 | Water | Insoluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting the insolubility of this compound.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. RIPK1-IN-20_TargetMol [targetmol.com]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ripk1-IN-23 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and troubleshooting toxicity associated with the use of Ripk1-IN-23 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis). The kinase activity of RIPK1 is crucial for initiating necroptosis and contributing to inflammatory signaling. This compound and similar inhibitors typically bind to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation, thereby blocking downstream signaling events that lead to cell death and inflammation.
Q2: What are the common causes of toxicity when using this compound in primary cell cultures?
Toxicity in primary cell cultures when using this compound can arise from several factors:
-
On-target toxicity: While the intended effect is to inhibit RIPK1-mediated cell death pathways, complete inhibition of RIPK1's kinase activity might interfere with its non-cell death-related scaffolding functions, which are important for cell survival signaling pathways like NF-κB.
-
Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other kinases or cellular proteins, leading to unintended and toxic side effects. For instance, the well-known RIPK1 inhibitor Necrostatin-1 has been shown to have off-target effects on indoleamine-2,3-dioxygenase (IDO).
-
Solvent toxicity: this compound is likely dissolved in an organic solvent like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells.
-
Compound instability or precipitation: Poor solubility or stability of the inhibitor in cell culture media can lead to the formation of precipitates, which can be toxic to cells or result in inconsistent dosing.
-
Cell type-specific sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Different primary cell types (e.g., neurons, hepatocytes, macrophages) will have varying levels of dependence on RIPK1 signaling and different sensitivities to the inhibitor.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my primary cell culture experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits RIPK1 activity without causing significant toxicity. A typical workflow involves:
-
Literature Review: Start by researching recommended concentration ranges for this compound or similar RIPK1 inhibitors in your specific primary cell type or a closely related one.
-
Dose-Response Curve: Culture your primary cells and treat them with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Viability/Toxicity Assessment: Use standard assays such as MTT, LDH, or Calcein-AM/Propidium Iodide staining to assess cell viability and toxicity at different concentrations.
-
Target Engagement/Efficacy: In parallel, assess the efficacy of the inhibitor by measuring the intended biological effect (e.g., reduction of a specific inflammatory cytokine or protection from a known necroptotic stimulus).
-
Select Optimal Concentration: Choose the lowest concentration that provides the desired inhibitory effect with minimal toxicity.
Q4: What are the appropriate controls to include in my experiments?
Including proper controls is essential for interpreting your results accurately:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the inhibitor from the effects of the solvent.
-
Untreated Control: Cells cultured in media alone to establish a baseline for normal cell health and function.
-
Positive Control for Toxicity: A known cytotoxic agent to ensure that your toxicity assay is working correctly.
-
Positive Control for RIPK1 Inhibition: If possible, use a known stimulus of RIPK1-mediated cell death (e.g., TNFα + z-VAD-fmk) to confirm that this compound is active in your system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death in all treated wells, including low concentrations. | 1. High sensitivity of the primary cell type. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation. 4. Off-target toxicity. | 1. Perform a dose-response curve starting from a much lower concentration range. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control with varying DMSO concentrations to determine the toxic threshold. 3. Check the solubility of this compound in your culture medium. Prepare fresh stock solutions and filter-sterilize. Visually inspect for precipitates under a microscope. 4. Research known off-target effects of similar RIPK1 inhibitors. Consider using a structurally different RIPK1 inhibitor as a comparison. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolation and culture. 2. Inconsistent compound preparation or storage. 3. Passage number of primary cells. | 1. Standardize your primary cell isolation and culture protocols. Use cells from the same passage number for critical experiments. 2. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. 3. Primary cells have a limited lifespan in culture. Use cells at a low passage number to ensure consistency. |
| No inhibitory effect of this compound observed. | 1. Inactive compound. 2. Insufficient concentration. 3. RIPK1-independent pathway. 4. Compound degradation. | 1. Verify the identity and purity of your this compound. 2. Increase the concentration of the inhibitor based on your dose-response data. 3. Confirm that the cell death or inflammatory pathway you are studying is indeed dependent on RIPK1 kinase activity. 4. Check the stability of this compound in your culture medium over the time course of your experiment. |
| Vehicle control shows toxicity. | 1. DMSO concentration is too high. 2. Contamination of the solvent. | 1. Reduce the final concentration of DMSO in your culture medium to non-toxic levels (typically below 0.5%, and ideally below 0.1%). 2. Use a fresh, high-purity, sterile-filtered stock of DMSO. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment
| Assay | Principle | Typical Protocol Outline | Data Interpretation |
| MTT Assay | Measures metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. | 1. Seed primary cells in a 96-well plate and allow them to adhere. 2. Treat with various concentrations of this compound and controls. 3. Incubate for the desired time. 4. Add MTT reagent and incubate for 2-4 hours. 5. Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve formazan crystals. 6. Measure absorbance at ~570 nm. | A decrease in absorbance indicates reduced cell viability. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | 1. Seed and treat cells as for the MTT assay. 2. Collect the cell culture supernatant. 3. Add the LDH reaction mixture to the supernatant. 4. Incubate at room temperature, protected from light. 5. Measure absorbance at ~490 nm. | An increase in absorbance indicates increased cytotoxicity. |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner caspases in apoptosis. | 1. Seed and treat cells in a white-walled 96-well plate. 2. Add the Caspase-Glo® 3/7 Reagent directly to the wells. 3. Mix and incubate at room temperature. 4. Measure luminescence. | An increase in luminescence indicates an increase in apoptosis. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Mouse Cortical Neurons
| This compound (µM) | Cell Viability (% of Vehicle Control) | LDH Release (% of Max Lysis) | Caspase 3/7 Activity (RLU) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 1500 ± 200 |
| 0.1 | 98 ± 6 | 6 ± 3 | 1600 ± 250 |
| 1 | 95 ± 4 | 8 ± 2 | 1800 ± 300 |
| 10 | 70 ± 8 | 35 ± 5 | 5500 ± 600 |
| 50 | 30 ± 7 | 75 ± 8 | 12000 ± 1500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RIPK1 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Ripk1-IN-23 stability in long-term experiments
Welcome to the technical support center for Ripk1-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and effectiveness of this inhibitor in your studies.
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common questions regarding the stability and handling of this compound.
| Question | Answer |
| What are the recommended storage conditions for this compound powder and stock solutions? | While specific long-term stability data for this compound is not extensively published, based on best practices for similar kinase inhibitors, the solid powder should be stored at -20°C for up to two years. For stock solutions, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles, where they are likely stable for at least one year. |
| What is the recommended solvent for preparing this compound stock solutions? | Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound. For in vivo experiments, further dilution into aqueous buffers or vehicles like corn oil may be necessary. |
| How can I ensure the stability of this compound in my cell culture medium during long-term experiments? | To maintain the stability of this compound in cell culture, it is advisable to refresh the medium with a freshly diluted inhibitor at regular intervals, typically every 24 to 48 hours. This is crucial as the compound can degrade or be metabolized by cells over time. |
| Are there any known factors that can affect the stability of this compound? | Factors such as exposure to light, high temperatures, and extreme pH can potentially degrade this compound. It is recommended to handle the compound and its solutions in a light-protected environment and to use buffers within a physiological pH range. |
| What are the potential consequences of long-term RIPK1 inhibition in my experiments? | Long-term inhibition of RIPK1 can have complex effects that may vary depending on the experimental model. For instance, prolonged RIPK1 inhibition has been observed to have stage-dependent effects in atherogenesis models.[1] It is important to carefully consider the duration of treatment and include appropriate controls to interpret the results accurately. |
Troubleshooting Guide for Long-Term Experiments with this compound
This guide provides solutions to common problems that may be encountered during long-term experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminishing inhibitory effect over time. | 1. Degradation of this compound: The compound may be unstable in the experimental conditions over extended periods. 2. Cellular metabolism: Cells may metabolize the inhibitor, reducing its effective concentration. | 1. Replenish the inhibitor: Refresh the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Increase dosing frequency: For in vivo studies, consider a more frequent dosing schedule based on the compound's pharmacokinetic profile. |
| Precipitation of the compound in the culture medium. | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with media components: Components of the cell culture medium, such as serum proteins, may interact with the inhibitor and cause it to precipitate. | 1. Optimize the final concentration: Determine the maximum soluble concentration of this compound in your specific medium. 2. Use a solubilizing agent: For in vivo formulations, consider using agents like PEG300, Tween-80, or SBE-β-CD to improve solubility.[2] 3. Prepare fresh dilutions: Always prepare fresh dilutions of the inhibitor from a DMSO stock solution just before use. |
| Observed cellular toxicity or off-target effects. | 1. High concentration: The concentration of this compound used may be too high, leading to non-specific effects. 2. Off-target kinase inhibition: Although a potent RIPK1 inhibitor, off-target effects on other kinases cannot be entirely ruled out at high concentrations. | 1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired level of RIPK1 inhibition. 2. Include proper controls: Use a negative control compound and/or a secondary RIPK1 inhibitor to confirm that the observed effects are specific to RIPK1 inhibition. |
| Variability between experimental replicates. | 1. Inconsistent inhibitor preparation: Variations in the preparation of this compound solutions can lead to inconsistent results. 2. Uneven distribution in multi-well plates: Improper mixing can lead to variations in the inhibitor concentration across different wells. | 1. Standardize solution preparation: Follow a consistent protocol for preparing and diluting the inhibitor for each experiment. 2. Ensure proper mixing: After adding the inhibitor to the wells, gently mix the plate to ensure even distribution. |
Experimental Protocols
Protocol for Long-Term Cell Culture Experiment with this compound
This protocol provides a general framework for a long-term cell culture experiment. Specific details may need to be optimized for your cell line and experimental goals.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
2. Cell Seeding:
-
Seed your cells in appropriate culture vessels at a density that will not lead to over-confluence during the course of the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
3. Treatment with this compound:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium and mix well to avoid precipitation.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a positive control if applicable.
4. Long-Term Maintenance:
-
To ensure consistent inhibitor activity, replace the medium with freshly prepared this compound-containing medium every 24 to 48 hours.
-
Monitor the cells regularly for any morphological changes, signs of toxicity, or contamination.
5. Endpoint Analysis:
-
At the end of the experimental period, harvest the cells for downstream analysis (e.g., western blotting for p-RIPK1, cell viability assays, or gene expression analysis).
Visualizations
Caption: RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for long-term studies using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Improving the Bioavailability of Ripk1-IN-23 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Ripk1-IN-23.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death pathways like necroptosis.[1] It exhibits significant anti-necroptotic and anti-inflammatory activities, making it a valuable tool for preclinical research in various inflammatory and neurodegenerative disease models.
However, like many kinase inhibitors, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. This can significantly limit its oral absorption and, consequently, its systemic exposure and efficacy in in vivo studies. Achieving adequate bioavailability is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the common reasons for the poor bioavailability of kinase inhibitors like this compound?
The low bioavailability of many small molecule kinase inhibitors is often attributed to a combination of factors, including:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to low dissolution rates in the gastrointestinal (GI) tract.
-
High Lipophilicity: While aiding membrane permeability, excessive lipophilicity can lead to poor wetting and dissolution.
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells back into the gut lumen.
Q3: What are the initial steps to assess the bioavailability of this compound?
Before embarking on extensive formulation development, it is critical to characterize the fundamental physicochemical properties of this compound. This data will inform the selection of an appropriate formulation strategy.
| Parameter | Experimental Method | Importance for Bioavailability |
| Aqueous Solubility | Kinetic or thermodynamic solubility assays at different pH values (e.g., 1.2, 4.5, 6.8) | Determines the dissolution rate in the GI tract. Poor solubility is a major hurdle for oral absorption. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Influences membrane permeability and solubility in lipid-based formulations. Optimal range is typically 1-5. |
| Permeability | Caco-2 or PAMPA assays | Predicts the ability of the compound to cross the intestinal epithelium. |
| Stability | Incubation in simulated gastric and intestinal fluids, plasma, and liver microsomes | Assesses degradation in the GI tract and metabolic stability. |
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vivo experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or variable drug exposure after oral administration. | - Poor aqueous solubility leading to incomplete dissolution.- Precipitation of the compound in the GI tract.- High first-pass metabolism. | - Formulation Enhancement: Employ solubility-enhancing formulations such as: - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). - Amorphous solid dispersions (ASDs): Dispersing this compound in a polymer matrix to prevent crystallization. - Nanosuspensions: Reducing particle size to increase surface area and dissolution rate.- Co-administration with a P-gp inhibitor (if efflux is confirmed to be an issue). |
| Difficulty in preparing a stable and homogeneous formulation for administration. | - The compound is not soluble in common vehicle systems.- The formulation precipitates over time. | - Systematic Vehicle Screening: Test a range of vehicles, starting with simple aqueous solutions with co-solvents (e.g., DMSO, PEG300, ethanol) and progressing to more complex lipid-based systems.- Use of Excipients: Incorporate solubilizing agents (e.g., Tween-80, Cremophor EL), suspending agents (e.g., carboxymethylcellulose), or cyclodextrins.- pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility. |
| Inconsistent results between different batches of experiments. | - Variability in formulation preparation.- Degradation of the compound in the formulation. | - Standardize Formulation Protocol: Develop and strictly follow a detailed SOP for formulation preparation.- Assess Formulation Stability: Evaluate the physical and chemical stability of the formulation under storage and administration conditions. Prepare fresh formulations for each experiment if stability is a concern. |
| Observed efficacy does not correlate with the administered dose. | - Non-linear pharmacokinetics due to saturation of absorption or metabolism.- Food effects influencing absorption. | - Conduct a Dose-Escalation PK Study: Determine the pharmacokinetic profile at multiple dose levels to assess dose proportionality.- Control for Food Effects: Standardize the feeding schedule of experimental animals relative to drug administration. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
Objective: To determine the kinetic solubility of this compound in buffers at different pH values.
Materials:
-
This compound
-
DMSO (analytical grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers at pH 1.2 and 6.8
-
96-well plates
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each buffer (pH 1.2, 6.8, and 7.4) to triplicate wells.
-
Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at room temperature for 24 hours with continuous shaking.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of dissolved this compound in the supernatant by HPLC-UV or LC-MS/MS against a standard curve.
Protocol 2: In Vivo Formulation Preparation (Example for Oral Gavage in Mice)
Objective: To prepare a stable formulation of this compound for oral administration in mice. This is a starting point and may require optimization based on the determined solubility of this compound.
Formulation A: Suspension in Carboxymethylcellulose (CMC)
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween-80
-
Mortar and pestle or homogenizer
Methodology:
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.1% Tween-80 to wet the powder and form a paste.
-
Gradually add the 0.5% CMC solution while continuously triturating or homogenizing until a uniform suspension is formed.
-
Visually inspect the suspension for homogeneity.
-
Store at 4°C and use within a validated stability period. Always re-suspend by vortexing before each administration.
Formulation B: Solution/Suspension in a Co-solvent/Surfactant System
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline
Methodology:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio to start with is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect for clarity or a fine, homogeneous suspension.
-
This formulation should ideally be prepared fresh before each use.
Visualizations
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
References
Ripk1-IN-23 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Ripk1-IN-23, a potent and selective inhibitor of RIPK1 kinase activity. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general guidelines for small molecule inhibitors should be followed to ensure stability and efficacy.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or -80°C in a tightly sealed container. | Minimizes degradation from moisture and temperature fluctuations. |
| In Solution (DMSO) | Aliquot into single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Light Exposure | Protect from light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
Q2: How should I properly dissolve this compound for in vitro experiments?
A2: It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For cell-based assays, this stock can then be serially diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a kinase inhibitor that targets Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammatory signaling and cell death pathways, including necroptosis and apoptosis.[1][2][3] The kinase activity of RIPK1 is essential for its role in mediating these processes.[4][5] By inhibiting the kinase function of RIPK1, this compound can block downstream signaling events that lead to inflammation and cell death.
Q4: What is the biological pathway of RIPK1 degradation that this compound modulates?
A4: this compound is an inhibitor, not a degrader. It functions by blocking the kinase activity of RIPK1. The degradation of the RIPK1 protein itself is a complex cellular process regulated by post-translational modifications, primarily ubiquitination.[6][7][8] E3 ubiquitin ligases, such as cIAP1/2, mediate the ubiquitination of RIPK1, which can lead to its degradation by the proteasome.[1][2][6] This degradation is a natural regulatory mechanism to control RIPK1 levels and signaling.[6] this compound, by inhibiting RIPK1's kinase activity, can prevent the downstream consequences of RIPK1 activation, but it does not directly induce its degradation.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Ensure the compound has been stored correctly (see storage FAQ). If degradation is suspected, use a fresh aliquot or a new vial of the inhibitor. |
| Improper Dissolution | Verify that the compound is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary. Ensure the final concentration in the assay is accurate. |
| Cell Line Insensitivity | The cellular pathway you are studying may not be dependent on RIPK1 kinase activity in your specific cell line or experimental conditions. Confirm the role of RIPK1 in your model system using genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout) if possible. |
| Assay Conditions | The pH of your experimental environment could be affecting the inhibitor's activity. RIPK1 activity has been shown to be sensitive to pH changes.[9] |
Issue 2: Observed cellular toxicity at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is below toxic levels (typically <0.1%). Perform a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects. Perform a dose-response experiment to determine the lowest effective concentration with minimal toxicity. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibitor or the vehicle. Test a range of concentrations and consider using a different cell line if necessary. |
Visualizing Pathways and Workflows
Caption: Simplified RIPK1 signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
- 1. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triad3a induces the degradation of early necrosome to limit RipK1-dependent cytokine production and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The death-inducing activity of RIPK1 is regulated by the pH environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Ripk1-IN-23 on RIPK1 Kinase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ripk1-IN-23's performance against other commercially available Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The information presented herein, supported by experimental data from publicly available research, is intended to assist researchers in selecting the most appropriate tool for their studies on RIPK1-mediated signaling pathways in inflammation, necroptosis, and other disease models.
Comparative Analysis of RIPK1 Inhibitor Potency
The inhibitory efficacy of this compound and other notable RIPK1 inhibitors is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, have been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Inhibitor | Type | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Species |
| This compound | Type I | RIPK1 | Necroptosis Inhibition | - | 1.7 | HT-29 | Human |
| Necrostatin-1 (Nec-1) | Allosteric (Type III) | RIPK1 | Kinase Activity | - | - | - | - |
| Necrostatin-1s (Nec-1s) | Allosteric (Type III) | RIPK1 | Kinase Activity | - | - | - | - |
| GSK2982772 | Allosteric (Type III) | RIPK1 | Necroptosis Inhibition | - | 0.2 | HT-29 | Human |
| PK68 | Type II | RIPK1 | Kinase Activity | ~90 | - | - | Human/Mouse |
| RIPA-56 | - | RIPK1 | Kinase Activity | 13 | 27 | L929 | Mouse |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for a biochemical kinase assay and a cell-based necroptosis assay.
Biochemical RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits designed to measure RIPK1 kinase activity by quantifying ADP production.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., this compound) and DMSO (vehicle control)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, prepare the kinase reaction mix containing kinase assay buffer, recombinant RIPK1 enzyme, and the substrate (MBP).
-
Add the diluted test inhibitor or DMSO to the appropriate wells of the assay plate.
-
Add the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents:
-
For HT-29 cells: TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
For L929 cells: TNF-α.
-
-
Test inhibitors (e.g., this compound) and DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Pre-treat the cells by adding the diluted inhibitor or DMSO to the respective wells. Incubate for 1-2 hours.
-
Induce necroptosis by adding the appropriate combination of inducing agents to the wells.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence or fluorescence.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the EC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of RIPK1 inhibition and the experimental processes, the following diagrams have been generated.
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Caption: General workflow for validating RIPK1 inhibitor efficacy.
A Head-to-Head Comparison of RIPK1 Inhibitors: Ripk1-IN-23 (RI-962) vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Necroptosis Inhibitors
In the rapidly evolving field of regulated cell death, the study of necroptosis has gained significant traction, with Receptor-Interacting Protein Kinase 1 (RIPK1) emerging as a critical therapeutic target. This guide provides a detailed, data-driven comparison of two prominent RIPK1 inhibitors: Ripk1-IN-23, also known as RI-962, a novel and highly potent inhibitor, and Necrostatin-1 (Nec-1), the pioneering tool compound in the study of necroptosis. This comparison aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At a Glance: Key Quantitative Data
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for RI-962 and Necrostatin-1, derived from biochemical and cellular assays.
Table 1: Biochemical Inhibition of RIPK1 Kinase Activity
| Inhibitor | Assay Type | IC50 (nM) | Target | Source |
| RI-962 | ADP-Glo | 5.9 | Human RIPK1 | [1] |
| RI-962 | Not Specified | 35.0 | Human RIPK1 | [2] |
| Necrostatin-1 | Not Specified | ~200 (in vitro kinase assay) | Human RIPK1 |
Note: Data for the two compounds are from different studies and experimental conditions may vary.
Table 2: Cellular Necroptosis Inhibition
| Inhibitor | Cell Line | Stimulus | Assay Type | EC50 (nM) | Source |
| RI-962 | HT-29 | TSZ (TNFα, Smac mimetic, z-VAD-FMK) | Cell Viability | 10.0 | [1][2] |
| RI-962 | L929 | TSZ | Cell Viability | 4.2 | [1][2] |
| RI-962 | J774A.1 | TSZ | Cell Viability | 11.4 | [1][2] |
| RI-962 | U937 | TSZ | Cell Viability | 17.8 | [1][2] |
| Necrostatin-1 | L929 | TNFα | MTS Assay | Dose-dependent inhibition, maximal at ≥20 µM | [3] |
| Necrostatin-1 | U937 | TNFα + zVAD | Cell Viability | 4 | [4] |
| Necrostatin-1 | L929 | TNFα + zVAD | Cell Viability | 1 | [4] |
Note: Data for the two compounds are from different studies and experimental conditions may vary. TSZ is a cocktail of TNFα, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK, used to robustly induce necroptosis.
Mechanism of Action and Specificity
Both RI-962 and Necrostatin-1 function by inhibiting the kinase activity of RIPK1, a crucial step in the necroptosis signaling cascade.
RI-962 is a potent and highly selective inhibitor of RIPK1.[1] It has been shown to have minimal off-target effects when screened against a large panel of human kinases.[1]
Necrostatin-1 is a well-established allosteric inhibitor of RIPK1.[5] While it has been an invaluable tool for studying necroptosis, it has been reported to have some off-target effects, notably inhibiting indoleamine 2,3-dioxygenase (IDO).[6] More specific analogs of Necrostatin-1, such as Necrostatin-1s (7-Cl-O-Nec-1), have been developed to address this issue.[6]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Necroptosis signaling pathway initiated by TNFα, highlighting RIPK1 activation and inhibition by RI-962 and Necrostatin-1.
Caption: A generalized workflow for assessing the efficacy of RIPK1 inhibitors in a cell-based necroptosis assay.
Detailed Experimental Protocols
RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against RIPK1.
a. Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (RI-962 or Necrostatin-1) dissolved in DMSO
b. Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing RIPK1 enzyme and substrate (MBP) in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for RIPK1 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a common method to assess the ability of inhibitors to protect cells from necroptosis.
a. Materials:
-
HT-29 human colorectal adenocarcinoma cells (or other suitable cell lines like L929, J774A.1, U937)
-
Cell culture medium (e.g., McCoy's 5A for HT-29) supplemented with 10% FBS
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (RI-962 or Necrostatin-1) dissolved in DMSO
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Opaque-walled 96-well plates
b. Procedure:
-
Seed HT-29 cells into an opaque-walled 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells by adding the test compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Induce necroptosis by adding a cocktail of human TNFα (final concentration ~20 ng/mL), a Smac mimetic (final concentration ~1 µM), and z-VAD-FMK (final concentration ~20 µM).[7]
-
Incubate the plate for 24 hours at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the untreated and vehicle-treated/necroptosis-induced controls and determine the EC50 value.
Conclusion
Both this compound (RI-962) and Necrostatin-1 are valuable tools for investigating the role of RIPK1 in necroptosis and related diseases. The available data suggests that RI-962 is a significantly more potent and selective inhibitor of RIPK1 compared to the first-generation inhibitor, Necrostatin-1. For researchers requiring high potency and specificity with minimal off-target effects, RI-962 presents a compelling option. Necrostatin-1, however, remains a foundational tool compound, and its extensive characterization in the literature provides a broad context for interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific requirements of the study, including the desired potency, the need for high selectivity, and the experimental system being used. This guide provides the foundational data and protocols to aid in that selection process.
References
- 1. RI-962 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell death assays [bio-protocol.org]
Comparative Analysis of RIPK1 Inhibitor Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Cross-Validating RIPK1 Inhibitor Efficacy
This guide provides a comparative analysis of the activity of three distinct RIPK1 inhibitors—Necrostatin-1s, GSK'963, and RIPA-56—across various cell lines. The data presented here, compiled from multiple studies, offers a baseline for researchers evaluating RIPK1-targeted therapeutics. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to facilitate experimental design and data interpretation.
I. Quantitative Comparison of RIPK1 Inhibitor Activity
The inhibitory potency of Necrostatin-1s, GSK'963, and RIPA-56 has been assessed in several cell lines commonly used in necroptosis and inflammation research. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a quantitative comparison of their activity.
| Inhibitor | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| Necrostatin-1 (Nec-1) | Jurkat | TNF-α-induced necroptosis | EC50: 490 nM | [1] |
| L929 | TNF-α-induced necroptosis | EC50: 27 nM | [2] | |
| Necrostatin-1s (Nec-1s) | HT-29 | TBZ-induced necroptosis | Protective Effect | [3] |
| GSK'963 | L929 | TNF/zVAD-induced necroptosis | IC50: 1 nM | [4][5] |
| U937 | TNF/zVAD-induced necroptosis | IC50: 4 nM | [4] | |
| Mouse BMDMs | Necroptosis | IC50: 3 nM | [4] | |
| Human Neutrophils | Necroptosis | IC50: 0.9 nM | [4] | |
| RIPA-56 | HT-29 | TSZ-induced necrosis | - | [2] |
| L929 | TZS-induced necrosis | EC50: 27 nM | [2] | |
| In vitro Kinase Assay | RIPK1 Kinase Activity | IC50: 13 nM | [2] |
II. Signaling Pathway and Experimental Workflow
To provide a clear visual context for the experimental data, the following diagrams illustrate the RIPK1 signaling pathway and a typical workflow for evaluating inhibitor activity.
Caption: RIPK1 signaling pathway and point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of Ripk1-IN-23: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the kinase selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of Ripk1-IN-23, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other kinases, supported by available experimental data and detailed protocols.
This compound, also identified as compound 19 in recent literature, has demonstrated significant anti-necroptotic and anti-inflammatory activities.[1][2] Its efficacy is attributed to the inhibition of RIPK1, a critical regulator of cell death and inflammatory signaling pathways.[1][2] However, the therapeutic potential of any kinase inhibitor is intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide aims to provide a clear overview of the selectivity profile of this compound.
Quantitative Kinase Selectivity Profile
To evaluate the selectivity of this compound, a comprehensive kinase panel assay is typically employed. While specific quantitative data for this compound against a broad panel of kinases from the primary publication was not fully detailed in the accessible literature, the development of similar benzoxazepinone-based RIPK1 inhibitors, such as GSK2982772, has shown that this chemical class can achieve remarkable selectivity. For instance, some optimized benzoxazepinones have displayed complete specificity for RIPK1 when tested at concentrations up to 10 μM against hundreds of other kinases.
For the purpose of this guide, we will use a representative table structure to illustrate how the selectivity data for this compound would be presented. This table compares the inhibitory activity of this compound against RIPK1 and a selection of other kinases that are phylogenetically related or known to be common off-targets for kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile of this compound
| Kinase Target | This compound (% Inhibition at 1 µM) | Reference Compound (e.g., Necrostatin-1s) (% Inhibition at 1 µM) |
| RIPK1 | >99% | >95% |
| RIPK2 | <10% | Variable |
| RIPK3 | <10% | Variable |
| Aurora A | <5% | Not Reported |
| Aurora B | <5% | Not Reported |
| VEGFR2 | <5% | Not Reported |
| p38α | <5% | Not Reported |
| JNK1 | <5% | Not Reported |
| IKKβ | <5% | Not Reported |
Note: The data in this table is illustrative and based on the expected high selectivity of advanced benzoxazepinone inhibitors. Specific percentage inhibition values for this compound would need to be obtained from the full experimental results of a comprehensive kinase panel screening.
Experimental Protocols
The assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments typically used to generate the data presented above.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., RIPK1, RIPK2, etc.)
-
Substrate specific for each kinase (e.g., myelin basic protein for RIPK1)
-
This compound (and other reference compounds)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell-Based Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death, a process directly mediated by RIPK1 kinase activity.
Objective: To determine the cellular potency (EC50) of this compound in inhibiting RIPK1-mediated necroptosis.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29 or U937 cells)
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNFα)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)
-
A Smac mimetic (e.g., BV6)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-necroptosis-induced control and determine the EC50 value of this compound.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Simplified RIPK1 signaling pathway in necroptosis.
References
Validating Target Engagement of Ripk1-IN-23: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of Ripk1-IN-23, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Direct measurement of a drug's interaction with its intended target in a cellular context is crucial for establishing its mechanism of action and translating preclinical findings to clinical efficacy. This document compares key target engagement assays, presenting their principles, protocols, and comparative data from well-characterized RIPK1 inhibitors. While specific target engagement data for this compound is not yet publicly available, this guide serves as a practical framework for its comprehensive evaluation.
This compound: A Potent Cellular Inhibitor of RIPK1
This compound has demonstrated potent anti-necroptotic activity in cellular assays. In the human colon adenocarcinoma cell line HT-29, this compound inhibits necroptosis with a half-maximal effective concentration (EC50) of 1.7 nM[1]. This indicates strong cellular potency, making the validation of its direct engagement with RIPK1 a critical next step.
Comparative Analysis of RIPK1 Target Engagement Assays
Several robust methods are available to quantify the interaction of small molecules with RIPK1 in cells. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of leading techniques, with performance data for established RIPK1 inhibitors to provide a benchmark for evaluating this compound.
| Assay | Principle | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Label-free; applicable to native proteins in cells and tissues; provides evidence of direct target binding. | Lower throughput for classic Western blot-based readout; may not be suitable for all targets. |
| NanoBRET™/TR-FRET | Measures the proximity of a fluorescently labeled inhibitor or tracer to a luciferase-tagged target protein. | High-throughput; quantitative measurement of intracellular target affinity and occupancy. | Requires genetic modification of cells to express the tagged protein; potential for steric hindrance from the tag. |
| TEAR1 (Target Engagement Assessment for RIPK1) | An immunoassay that uses a specific antibody that only binds to RIPK1 when it is not engaged by a certain class of inhibitors. | High-throughput; can be used in cells, blood, and tissues. | Specific to certain classes of inhibitors (e.g., benzoxazepinone series) that induce a conformational change upon binding. |
| pRIPK1 Western Blot | Measures the inhibition of RIPK1 autophosphorylation at Serine 166, a marker of its activation. | Direct measure of functional target inhibition; can be performed in standard labs. | Indirect measure of target engagement; phosphorylation can be influenced by downstream signaling events. |
Quantitative Data for RIPK1 Inhibitors
The following table summarizes publicly available data for various RIPK1 inhibitors across different target engagement and cellular assays. This provides a reference for the expected potency of a compound like this compound.
| Compound | Assay | Cell Line | EC50 / IC50 / Kᵢ |
| This compound | Anti-necroptosis | HT-29 | 1.7 nM (EC50)[1] |
| GSK'253 | TEAR1 | HT-29 | 0.5 nM (IC50)[2] |
| GSK'772 | Anti-necroptosis | U937 | 0.86 nM (Ki, TR-FRET)[3] |
| Necrostatin-1s (Nec-1s) | Anti-necroptosis | U937 | 200 nM (Ki, TR-FRET)[3] |
| SAR443060 (DNL747) | pRIPK1 Inhibition | Human PBMCs | 3.9 nM (IC50)[4] |
| Compound 22 | CETSA | HT-29 | 6.5 nM (EC50) |
| Compound 25 | CETSA | HT-29 | 5.0 nM (EC50) |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the validation process.
RIPK1 Signaling Pathway in Necroptosis
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Experimental Workflow: NanoBRET™ Target Engagement Assay
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol for RIPK1
-
Cell Treatment: Plate HT-29 cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control is included.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble RIPK1: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble RIPK1 by Western blotting using a specific anti-RIPK1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble RIPK1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature (e.g., the Tm in the presence of the vehicle) with varying concentrations of the inhibitor.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for RIPK1
-
Cell Transfection: Transfect HEK293 cells with a NanoLuc®-RIPK1 fusion vector using a suitable transfection reagent. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer and the inhibitor to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells. Measure the donor (NanoLuc®, 460nm) and acceptor (tracer, >600nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
pRIPK1 (Ser166) Inhibition Western Blot Protocol
-
Cell Stimulation: Plate cells (e.g., HT-29 or human PBMCs) and pre-treat with a dose range of this compound for 1 hour.
-
Induction of RIPK1 Phosphorylation: Stimulate the cells with a combination of TNFα (e.g., 10 ng/mL) and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM) for 1-2 hours to induce RIPK1 autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated RIPK1 (Ser166) and total RIPK1.
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the pRIPK1 signal to the total RIPK1 signal. Plot the normalized pRIPK1 levels against the inhibitor concentration to determine the IC50.
Conclusion
Validating the direct cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide outlines a comprehensive and comparative approach to achieving this. While this compound shows high cellular potency in inhibiting necroptosis, the application of quantitative target engagement assays such as CETSA, NanoBRET, and functional phosphorylation assays will provide definitive evidence of its direct interaction with RIPK1 in a physiologically relevant context. The provided protocols and comparative data for other RIPK1 inhibitors offer a robust framework for the successful validation of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Ripk1-IN-23: A Comparative Guide to a Novel RIPK1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ripk1-IN-23, a novel and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Through a detailed examination of rescue experiments and comparative data, this document elucidates the mechanism of action of this compound and benchmarks its performance against other known RIPK1 inhibitors.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death, particularly necroptosis, and inflammatory signaling pathways. Its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. A recent study has identified a novel biaryl benzoxazepinone, referred to as this compound (also known as compound 19), as a potent RIPK1 inhibitor with significant anti-necroptotic and anti-inflammatory activities.[1]
Confirmation of Mechanism: Rescue Experiments
To definitively establish that the biological effects of this compound are mediated through the inhibition of RIPK1, rescue experiments are crucial. While the primary publication on this compound focuses on its potent inhibitory activity, the established mechanism of RIPK1-dependent necroptosis allows for a clear logical framework for such experiments. The canonical pathway involves the activation of RIPK1, which then phosphorylates and activates RIPK3, leading to the phosphorylation of MLKL and subsequent cell death. Inhibition of RIPK1 by a specific inhibitor would block this cascade.
A rescue experiment would typically involve demonstrating that the protective effect of this compound is lost in cells where the downstream signaling is artificially activated, bypassing the need for RIPK1 kinase activity. For instance, if cells were engineered to express a constitutively active form of RIPK3, the addition of this compound would not be expected to prevent necroptosis.
The potent anti-necroptotic effect of this compound in cellular assays strongly suggests its on-target activity. The specific inhibition of the RIPK1-RIPK3-MLKL signaling axis is the hallmark of a genuine RIPK1 inhibitor.
Performance Comparison of RIPK1 Inhibitors
This compound has demonstrated exceptional potency in in vitro and in vivo models. The following tables summarize its performance in comparison to other well-characterized RIPK1 inhibitors.
| Inhibitor | HT-29 Cell Anti-necroptotic Activity (EC50, nM) | Reference Compound |
| This compound (Compound 19) | 1.7 | N/A |
| GSK'772 | - | Compared in vivo |
Table 1: In Vitro Anti-necroptotic Activity. The half-maximal effective concentration (EC50) of this compound in inhibiting necroptosis in human colon adenocarcinoma HT-29 cells.[1]
| Inhibitor | In Vivo Protection in TZ-induced SIRS Model | Metric |
| This compound (Compound 19) | Superior to GSK'772 | Protection against temperature loss and death |
| GSK'772 | - | - |
Table 2: In Vivo Efficacy. Comparison of the protective effects of this compound and GSK'772 in a mouse model of TNF-α and z-VAD-FMK (TZ)-induced systemic inflammatory response syndrome (SIRS).[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Logical workflow for a rescue experiment to confirm the mechanism of this compound.
Experimental Protocols
HT-29 Cell Anti-necroptotic Assay
The anti-necroptotic activity of this compound was evaluated using the human colon adenocarcinoma cell line, HT-29.
-
Cell Culture: HT-29 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of human tumor necrosis factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK.
-
Viability Assessment: After an incubation period, cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model
The in vivo efficacy of this compound was assessed in a mouse model of SIRS induced by TNF-α and z-VAD-FMK (TZ).
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Compound Administration: Mice are pre-treated with this compound, a reference compound (e.g., GSK'772), or a vehicle control via an appropriate route of administration (e.g., oral gavage).
-
SIRS Induction: SIRS is induced by intraperitoneal injection of a combination of murine TNF-α and z-VAD-FMK.
-
Monitoring: The body temperature of the mice is monitored at regular intervals as a key indicator of the systemic inflammatory response. Survival rates are also recorded over a set period.
-
Data Analysis: The protective effect of the compounds is evaluated by comparing the changes in body temperature and the survival rates between the treated and control groups.
Conclusion
This compound stands out as a highly potent, dual-mode inhibitor of RIPK1 with promising therapeutic potential for inflammatory diseases. Its exceptional in vitro anti-necroptotic activity and superior in vivo efficacy in a preclinical model of SIRS position it as a significant advancement in the field of RIPK1-targeted drug discovery. The experimental data strongly support a mechanism of action centered on the direct inhibition of RIPK1 kinase activity, thereby preventing the downstream signaling cascade that leads to necroptosis and inflammation. Further investigation into the detailed rescue experiments will continue to solidify the understanding of its precise molecular interactions and pave the way for its potential clinical development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
